molecular formula C22H15N3O B2669291 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile CAS No. 338404-36-7

4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile

Cat. No.: B2669291
CAS No.: 338404-36-7
M. Wt: 337.382
InChI Key: IVJBISCDKUDSHD-UHFFFAOYSA-N
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Description

4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile is a chemical compound with the molecular formula C22H15N3O and a molecular weight of 337.37 g/mol . This compound is known for its unique structure, which includes a phthalazinyl group linked to a benzenecarbonitrile moiety through an ether linkage. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile typically involves the reaction of 4-benzyl-1-phthalazinone with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinyl group is known to interact with various biological pathways, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular processes, making the compound useful in studying and manipulating biological systems .

Comparison with Similar Compounds

4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile can be compared with other phthalazine derivatives, such as:

These compounds share the phthalazine core structure but differ in their functional groups and specific applications. The unique ether linkage in this compound distinguishes it from other phthalazine derivatives, contributing to its distinct reactivity and selectivity in various chemical and biological contexts .

Properties

IUPAC Name

4-(4-benzylphthalazin-1-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O/c23-15-17-10-12-18(13-11-17)26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBISCDKUDSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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